3-(2-Aminoethyl)-1,3-oxazolidin-2-one
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Overview
Description
3-(2-Aminoethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both an oxazolidinone ring and an aminoethyl side chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazolidinone ring imparts unique chemical properties, making it a valuable scaffold for the synthesis of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of 2-aminoethanol with ethyl chloroformate, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Another synthetic route involves the reaction of 2-aminoethanol with phosgene, which also leads to the formation of the oxazolidinone ring. This method requires careful handling of phosgene due to its toxicity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazolidinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, with the reactions conducted in polar aprotic solvents such as dimethylformamide.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other derivatives that retain the core oxazolidinone structure.
Scientific Research Applications
3-(2-Aminoethyl)-1,3-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antimicrobial agents, particularly against resistant bacterial strains.
Materials Science: The compound is used in the synthesis of polymers and resins with enhanced mechanical properties.
Biology: It is studied for its potential role in enzyme inhibition and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The aminoethyl side chain enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: An indole derivative with a similar aminoethyl side chain, known for its role as a neurotransmitter.
Serotonin: A neurotransmitter with a similar structure, involved in regulating mood and behavior.
Melatonin: A hormone with a similar indole structure, involved in regulating sleep-wake cycles.
Uniqueness
3-(2-Aminoethyl)-1,3-oxazolidin-2-one is unique due to the presence of the oxazolidinone ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules and materials.
Properties
IUPAC Name |
3-(2-aminoethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-1-2-7-3-4-9-5(7)8/h1-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBLPXDQGFMAFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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